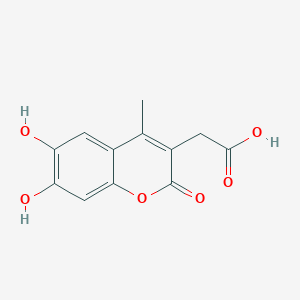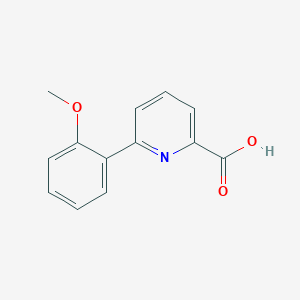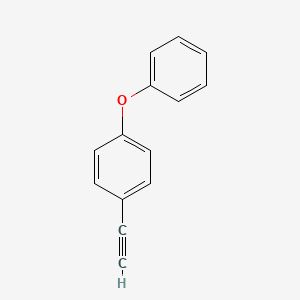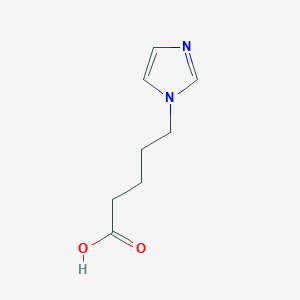
Ácido 5-metilpiridina-2,3-dicarboxílico
Descripción general
Descripción
5-Methylpyridine-2,3-dicarboxylic acid is a chemical compound with the CAS Number: 53636-65-0 . It has a molecular weight of 181.15 and its IUPAC name is 5-methyl-2,3-pyridinedicarboxylic acid . It is stored at a temperature of 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Chemical Reactions Analysis
The bromination reaction of MPE is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .Aplicaciones Científicas De Investigación
Síntesis de derivados bromados
El compuesto se puede utilizar como materia prima en la síntesis de éster metílico del ácido 5-bromometilpiridina-2,3-dicarboxílico (CMPE) . Este proceso implica una reacción de bromación con N-bromosuccinimida (NBS) como reactivo de bromación . La reacción de bromación del ácido 5-metilpiridina-2,3-dicarboxílico es una reacción típica iniciada por radicales libres .
Estudios de cinética y mecanismo
La reacción de bromación del ácido 5-metilpiridina-2,3-dicarboxílico se ha estudiado utilizando una técnica de análisis Raman en línea . Este estudio proporciona información sobre la termodinámica aparente y la cinética de reacción de la reacción de bromación . La energía de activación de la bromación se encontró que era de 37.02 kJ mol –1, y el calor de reacción aparente fue de 2.23 kJ mol –1 .
Preparación de herbicidas
El ácido 5-metilpiridina-2,3-dicarboxílico se utiliza en la preparación de herbicidas de la clase de las imidazolinonas . Las imidazolinonas son una clase de herbicidas que son efectivos contra un amplio espectro de malezas.
Síntesis química
La reacción de bromación del ácido 5-metilpiridina-2,3-dicarboxílico es una reacción importante de síntesis orgánica . Aumenta la polaridad de la molécula al introducir bromo en la molécula y luego activa el enlace C–H del alcano para obtener el producto objetivo sustituido con bromo .
Industria farmacéutica
La N-bromosuccinimida (NBS), utilizada como reactivo de bromación en la reacción de bromación del ácido 5-metilpiridina-2,3-dicarboxílico, se utiliza ampliamente en las industrias química y farmacéutica . Es favorecida debido a su fácil preparación, condiciones de reacción de bromación suaves, buena selectividad, alto rendimiento y fácil separación del producto .
Estudios de seguridad
La reacción de bromación del ácido 5-metilpiridina-2,3-dicarboxílico es una reacción exotérmica típica . Estudiar la termodinámica aparente y la cinética aparente del proceso de reacción sintética es muy importante para realizar una producción intrínseca y segura .
Mecanismo De Acción
Target of Action
The primary target of 5-Methylpyridine-2,3-dicarboxylic acid is the methyl group on the pyridine ring . This compound is used as a raw material in the bromination reaction, which is a key step in the synthesis of imidazolinones .
Mode of Action
The mode of action of 5-Methylpyridine-2,3-dicarboxylic acid involves a bromination reaction. This reaction is initiated by free radicals and increases the polarity of the molecule by introducing a bromine atom . The bromination reaction of 5-Methylpyridine-2,3-dicarboxylic acid is selective and currently has a selectivity of about 50% .
Biochemical Pathways
The bromination of 5-Methylpyridine-2,3-dicarboxylic acid affects the synthesis pathway of imidazolinones . The introduction of a bromine atom into the molecule activates the C–H bond of the alkane to obtain the halogen-substituted target product .
Pharmacokinetics
The activation energy of bromination of 5-Methylpyridine-2,3-dicarboxylic acid was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .
Result of Action
The result of the action of 5-Methylpyridine-2,3-dicarboxylic acid is the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester . This compound is an intermediate in the synthesis of imidazolinones .
Action Environment
The action of 5-Methylpyridine-2,3-dicarboxylic acid is influenced by environmental factors such as temperature and pH. The optimal conditions for the bromination reaction are a temperature of 30°C and a pH of 7.0 . Environmental factors can influence the selectivity and yield of the bromination reaction .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Methylpyridine-2,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of herbicides belonging to the imidazolinone class . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the bromination reaction where N-bromosuccinimide (NBS) is used as a brominating reagent . This interaction increases the polarity of the molecule, thereby activating the C-H bond of the alkane to obtain the halogen-substituted target product .
Cellular Effects
The effects of 5-Methylpyridine-2,3-dicarboxylic acid on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of imidazolinones, which are crucial in various cellular processes . The compound’s interaction with enzymes and proteins can lead to changes in cellular metabolism and gene expression, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, 5-Methylpyridine-2,3-dicarboxylic acid exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which can lead to changes in gene expression. The bromination reaction of 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones, where NBS is used as a brominating reagent . This reaction is initiated by free radicals, and the activation energy of bromination of MPE is 37.02 kJ mol^-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpyridine-2,3-dicarboxylic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the bromination reaction of 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a typical exothermic reaction, with apparent thermodynamics and kinetics playing a significant role in its stability and degradation .
Dosage Effects in Animal Models
The effects of 5-Methylpyridine-2,3-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage of the compound in various applications .
Metabolic Pathways
5-Methylpyridine-2,3-dicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of imidazolinones highlights its importance in metabolic pathways related to herbicide production .
Transport and Distribution
Within cells and tissues, 5-Methylpyridine-2,3-dicarboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s transport and distribution are essential for its activity and function in biological systems .
Propiedades
IUPAC Name |
5-methylpyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)6(8(12)13)9-3-4/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIJMXOJEHMTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886066 | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
53636-65-0 | |
| Record name | 5-Methyl-2,3-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Methylpyridine-2,3-dicarboxylic acid behave as a ligand in coordination complexes?
A1: 5-Methylpyridine-2,3-dicarboxylic acid (H2mpda) acts as a multidentate ligand, meaning it can bind to metal ions through multiple atoms. In the study by [], H2mpda coordinates to lanthanide ions (lanthanum and praseodymium) in its deprotonated form (mpda2−). Interestingly, it exhibits three distinct coordination modes within the formed complexes, bridging multiple metal centers. This bridging action leads to the creation of two-dimensional layered structures in the resulting lanthanide coordination complexes. []
Q2: What insights do we have into the reactivity of 5-Methylpyridine-2,3-dicarboxylic acid derivatives?
A2: While the provided abstracts don't contain specific results on reaction mechanisms, the second paper focuses on the bromination of the dimethyl ester of 5-Methylpyridine-2,3-dicarboxylic acid. [] This suggests that the molecule, or at least its ester derivative, can undergo electrophilic aromatic substitution reactions, a common reaction type for aromatic compounds. Further investigation into the full text of the article would reveal the specific mechanism and kinetics of this bromination reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)




![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)


![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)